molecular formula C8H13N3 B13299665 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine

2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine

Cat. No.: B13299665
M. Wt: 151.21 g/mol
InChI Key: AXNGWJPXWVSLNJ-UHFFFAOYSA-N
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Description

2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the desired imidazo[1,2-A]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 5H,6H,7H,8H-imidazo[1,2-A]pyrimidine-3-carboxylate: A derivative with a carboxylate group at the 3-position.

    5H,6H,7H,8H-imidazo[1,2-A]pyridin-6-amine: An amine derivative with a similar fused ring structure .

Uniqueness

2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine is unique due to its specific fused ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-2-7-6-11-5-3-4-9-8(11)10-7/h6H,2-5H2,1H3,(H,9,10)

InChI Key

AXNGWJPXWVSLNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CCCNC2=N1

Origin of Product

United States

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